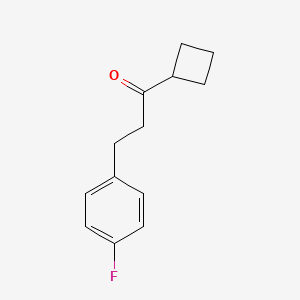

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone

Description

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone is a synthetic organic compound featuring a cyclobutyl group attached to a ketone, which is further linked via an ethyl chain to a 4-fluorophenyl substituent. The 4-fluorophenyl group imparts electron-withdrawing characteristics, influencing reactivity and intermolecular interactions, while the cyclobutyl ring introduces steric strain and conformational rigidity .

Properties

IUPAC Name |

1-cyclobutyl-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLGIKWRKQNRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644607 | |

| Record name | 1-Cyclobutyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-88-2 | |

| Record name | 1-Cyclobutyl-3-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(4-fluorophenyl)ethyl ketone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone is of particular interest in drug design and development due to its biological activity and structural characteristics. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it suitable for therapeutic applications.

Potential Therapeutic Uses

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit specific cancer pathways, suggesting that this compound may exhibit anticancer properties.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.

Studies on the interactions of this compound with biological molecules are essential for understanding its pharmacological potential. Research may focus on:

- Enzyme Inhibition : Investigating how this compound affects enzyme activity related to disease mechanisms.

- Cell Line Studies : Evaluating the compound's effects on various cancer cell lines to determine its efficacy and mechanism of action.

Material Science

In material science, this compound serves as a valuable building block for synthesizing novel polymers and materials. Its unique chemical structure allows it to be integrated into polymer matrices, enhancing their properties.

Applications in Polymer Chemistry

- Polymer Synthesis : The compound can be utilized in the synthesis of specialty polymers that require specific mechanical or thermal properties.

- Additives in Coatings : It may function as an additive to improve the performance characteristics of coatings, such as adhesion and durability.

Chemical Synthesis

This compound is also significant in synthetic organic chemistry. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways

- Reactions : The compound can undergo nucleophilic substitutions and other transformations that are useful in synthesizing derivatives with enhanced properties.

- Intermediate in Synthesis : It acts as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new drugs.

- Anticancer Activity Study : A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.

- Polymer Development Research : Researchers developed a new polymer composite incorporating this compound, which exhibited improved thermal stability and mechanical strength compared to traditional materials.

- Synthesis Pathway Optimization : A study focused on optimizing the synthetic pathway for this compound revealed efficient methods for increasing yield and purity, making it more accessible for research and industrial applications.

Mechanism of Action

The mechanism by which Cyclobutyl 2-(4-fluorophenyl)ethyl ketone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Fluorine vs. Methoxy and Chloro

Cyclobutyl 2-(4-methoxyphenyl)ethyl Ketone

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- Key Differences: The 4-methoxy group (electron-donating) enhances solubility in polar solvents compared to the electron-withdrawing 4-fluoro group. XLogP3: 2.8 (lower lipophilicity than fluoro or chloro analogues due to methoxy’s polarity) . Potential applications in medicinal chemistry may differ due to altered pharmacokinetic properties .

2-(4-Chlorophenyl)ethyl Cyclobutyl Ketone

- Molecular Formula : C₁₃H₁₅ClO

- Molecular Weight : 222.71 g/mol

- Key Differences :

Ring System Variations: Cyclobutyl vs. Cyclohexyl

2-Fluorophenyl Cyclohexyl Ketone

- Molecular Formula : C₁₃H₁₅FO

- Molecular Weight : 206.26 g/mol

- Key Differences :

Functional Group Modifications

Cyclobutyl 4-Fluorophenyl Ketone

- CAS : 3019-25-8

Ethyl 2-(Cyclobutanecarbonyl)benzoate

Pharmacological Relevance

- The 2-(4-fluorophenyl)ethyl moiety is seen in drugs like Pruvanserin Hydrochloride (CAS-443144-27-2), a serotonin receptor antagonist used for insomnia and schizophrenia .

- Fluorine’s role in enhancing metabolic stability and binding affinity suggests that Cyclobutyl 2-(4-fluorophenyl)ethyl ketone could serve as a scaffold for central nervous system (CNS) therapeutics .

Physicochemical and Computational Data

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound* | ~206–222 | ~3.2 | 1 | ~17–26 |

| Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone | 218.29 | 2.8 | 2 | 26.3 |

| 2-(4-Chlorophenyl)ethyl cyclobutyl ketone | 222.71 | 3.5 | 1 | 17.1 |

| 2-Fluorophenyl cyclohexyl ketone | 206.26 | N/A | 1 | 17.1 |

*Estimated based on structural analogues .

Biological Activity

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Structure and Synthesis

This compound possesses a cyclobutyl group attached to a ketone functional group, with a fluorine substituent on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 192.23 g/mol.

The synthesis of this compound typically involves reactions that introduce the cyclobutyl group to the ketone framework. A common synthetic route includes the reaction of appropriate starting materials such as 4-fluorobenzoyl chloride with cyclobutylmagnesium bromide under inert conditions, followed by purification methods like chromatography to isolate the desired product.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding properties, allowing it to act as either an inhibitor or activator depending on the target. This duality makes it a candidate for therapeutic applications, particularly in enzyme inhibition studies .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various biochemical pathways, influencing cellular processes such as metabolism and signaling. The compound's structural similarity to biologically active molecules suggests potential applications in drug development targeting specific diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study focused on the compound's efficacy against Mycobacterium tuberculosis demonstrated promising results, with minimal inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent. The compound's structure-activity relationship (SAR) was explored to enhance its potency while minimizing cytotoxicity .

- Enzyme Interaction Studies : In vitro studies have shown that this compound can modulate enzyme activities related to metabolic pathways. These findings are crucial for understanding its mechanism of action at the molecular level and for developing targeted therapies .

- Pharmacological Evaluation : Further pharmacological evaluations have indicated that modifications to the compound's structure can significantly impact its biological activity. For instance, altering substituents on the phenyl ring has been shown to enhance binding affinity and selectivity towards specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.